

# Application Notes and Protocols for Galanin Receptor Ligand M35 in Rats

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Galanin Receptor Ligand M35*

Cat. No.: *B8249358*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of the **galanin receptor ligand M35** in rat models. M35, a chimeric peptide [galanin (1-13)-bradykinin(2-9) amide], is a high-affinity galanin receptor ligand that has been characterized as a galanin receptor antagonist, although it can also exhibit partial agonist properties.<sup>[1]</sup> This document outlines its application in studying depression-like behavior and neuropathic pain, including detailed experimental procedures and data presentation.

## I. Overview of Galanin Receptors and M35

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. GalR1 and GalR3 primarily couple to inhibitory G<sub>i/o</sub> proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 mainly couples to G<sub>q/11</sub>, activating phospholipase C and increasing intracellular calcium levels. M35 acts as a tool to probe the function of these receptors.

## Signaling Pathways of Galanin Receptors



[Click to download full resolution via product page](#)

Caption: Galanin Receptor Signaling Pathways.

## II. Experimental Applications and Protocols

### A. Investigation of Depression-Like Behavior in Rats

This protocol details the use of M35 to investigate the role of galanin in depression-like behavior using the forced swim test in rats.

#### 1. Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Forced Swim Test Experimental Workflow.

## 2. Detailed Protocol:

- Animals: Male Sprague-Dawley rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
- Surgical Preparation:
  - Anesthetize rats and place them in a stereotaxic frame.
  - Implant a guide cannula into the lateral ventricle.
- Drug Administration:
  - Dissolve M35 in sterile saline.
  - Administer M35 via intracerebroventricular (ICV) infusion. A study demonstrated that a single infusion of 1 nmol of M35 produced a significant decrease in immobility.[\[2\]](#) When co-administered with 3 nmol of galanin, 1 nmol of M35 blocked the galanin-induced increase in immobility.[\[2\]](#)
- Forced Swim Test Procedure:
  - Day 1 (Pre-exposure): Place each rat in a cylinder of water (25°C) for 15 minutes.
  - Day 2 (Test): 24 hours after the pre-exposure, administer M35 (or vehicle control) via the ICV cannula. Following administration, place the rat back into the water cylinder for a 5-minute test session.
  - Data Collection: Record the duration of immobility and climbing behavior during the 5-minute test.

3. Quantitative Data:

| Treatment Group | Dose (ICV)      | Immobility Time (seconds)   | Climbing Time (seconds) |
|-----------------|-----------------|-----------------------------|-------------------------|
| Vehicle         | -               | Baseline                    | Baseline                |
| Galanin         | 3 nmol          | Increased                   | No significant change   |
| M35             | 1 nmol          | Decreased                   | No significant change   |
| Galanin + M35   | 3 nmol + 1 nmol | Immobility increase blocked | No significant change   |

Data summarized from a study on the effects of galanin and M35 in the forced swim test.[\[2\]](#)

## B. Investigation of Neuropathic Pain in Rats

This protocol describes the use of M35 to study the role of endogenous galanin in a rat model of neuropathic pain.

### 1. Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Neuropathic Pain Experimental Workflow.

## 2. Detailed Protocol:

- Animals: Male Sprague-Dawley rats.
- Neuropathic Pain Model:
  - Induce unilateral sciatic nerve constriction injury.
  - Following recovery, assess mechanical sensitivity using von Frey filaments to categorize rats as allodynic (low withdrawal threshold) or non-allodynic (normal withdrawal threshold).
- Drug Administration:
  - Dissolve M35 in sterile saline.
  - Administer M35 via intrathecal (i.t.) injection. In non-allodynic rats, intrathecal injection of M35 induced a significant mechanical allodynic state.[\[3\]](#)
- Behavioral Testing:
  - Measure the mechanical withdrawal threshold of the hind paw using von Frey filaments before and after M35 administration.
  - Record the paw withdrawal threshold in response to the calibrated filaments.

### 3. Quantitative Data:

| Animal Group       | Treatment | Dose (i.t.)                                      | Effect on Mechanical Threshold        |
|--------------------|-----------|--------------------------------------------------|---------------------------------------|
| Allodynic Rats     | M35       | Not specified to have a significant effect alone | No significant change                 |
| Non-allodynic Rats | M35       | Dose-dependent                                   | Induced a significant allodynic state |

Data summarized from a study investigating the effects of intrathecal galanin and M35 in a neuropathic pain model.[\[3\]](#) Another study also showed that intrathecal M35 dose-dependently

induced a long-lasting allodynic state in non-allodynic rats in the Bennett model.[\[4\]](#)

### III. Important Considerations

- **Agonist/Antagonist Properties:** M35 has been shown to act as a mixed agonist-antagonist.[\[1\]](#) In some systems, it can exhibit agonist-like effects, particularly at higher concentrations or in the absence of endogenous galanin.[\[5\]](#)
- **Solubility and Preparation:** M35 is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for solubilization and storage.
- **Route of Administration:** The choice of administration route (e.g., ICV, i.t.) is critical and depends on the specific research question and the targeted brain or spinal cord region.
- **Dose-Response:** It is recommended to perform dose-response studies to determine the optimal concentration of M35 for a specific experimental paradigm.
- **Controls:** Appropriate vehicle controls are essential for interpreting the effects of M35.

These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary depending on the specific experimental design and objectives. Always adhere to institutional guidelines for animal care and use.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

### References

- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in RIN m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Galanin Receptor Ligand M35 in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249358#galanin-receptor-ligand-m35-experimental-protocol-for-rats]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)